Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate
Overview
Description
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate is a complex organic compound with a unique structure that includes a benzyl group, a carbobenzyloxyamino group, and a hydroxyhexanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of the amino group using a carbobenzyloxy (Cbz) group, followed by the esterification of the hydroxyhexanoic acid with benzyl alcohol. The reaction conditions often involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the product’s consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate can undergo various chemical reactions, including:
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the carbobenzyloxyamino group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with a benzyl group attached to a hydroxyl group.
Benzyl benzoate: Contains a benzyl group esterified with benzoic acid.
Benzylpenicillin: An antibiotic with a benzyl group attached to a penicillin core structure.
Uniqueness
Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzyl group and a carbobenzyloxyamino group allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
benzyl (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19,23H,7-8,13-16H2,(H,22,25)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOWMSLFUWODOT-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555192 | |
Record name | Benzyl N-[(benzyloxy)carbonyl]-6-hydroxy-L-norleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84246-49-1 | |
Record name | Benzyl N-[(benzyloxy)carbonyl]-6-hydroxy-L-norleucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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